molecular formula C31H31N3O8S B2892212 Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate CAS No. 688062-12-6

Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate

Cat. No. B2892212
M. Wt: 605.66
InChI Key: LQAXFTRCWOXZRA-UHFFFAOYSA-N
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Description

Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate is a useful research compound. Its molecular formula is C31H31N3O8S and its molecular weight is 605.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on the synthesis of a wide variety of quinazoline and quinazolinone derivatives, showcasing the versatility of related compounds in generating new chemical entities. For instance, studies have demonstrated the preparation of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using versatile intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline, highlighting a pathway to novel quinazoline derivatives through reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide in pyridine (Phillips & Castle, 1980). Similarly, the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues points towards applications in developing potential therapeutic agents (Gentles et al., 1991).

Reactions and Potential Applications

Further investigations have revealed novel reaction pathways and the formation of distinctive chemical structures. For instance, reactions of anthranilamide with isocyanates facilitated a new facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, illustrating a novel approach to oxazolo[2,3-b]quinazolin-5-one derivatives with potential applications in medicinal chemistry (Chern et al., 1988).

Biological Activity and Antimicrobial Evaluation

The synthesis and characterization of new quinazoline derivatives have also been linked to the exploration of their biological activities. For example, ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives were synthesized and evaluated for their antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents (Desai et al., 2007). Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives and their reactions have been studied for potential anti-monoamine-oxidase and anticonvulsant activities, highlighting the therapeutic applications of such compounds (Mohamed, 2014).

properties

IUPAC Name

ethyl 2-[[7-[[4-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O8S/c1-4-40-28(35)17-43-31-33-23-15-27-26(41-18-42-27)14-22(23)30(37)34(31)16-20-5-8-21(9-6-20)29(36)32-12-11-19-7-10-24(38-2)25(13-19)39-3/h5-10,13-15H,4,11-12,16-18H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAXFTRCWOXZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-({7-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate

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